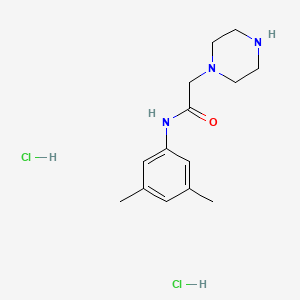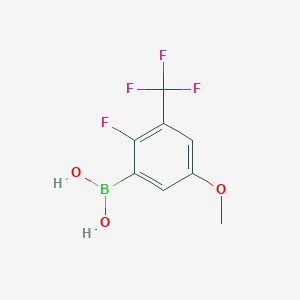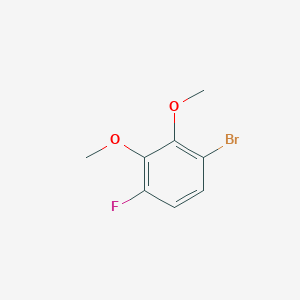
1-Bromo-2,3-dimethoxy-4-fluorobenzene
Overview
Description
1-Bromo-2,3-dimethoxy-4-fluorobenzene is a chemical compound with the molecular formula C8H8BrFO2 . It has an average mass of 235.050 Da and a monoisotopic mass of 233.969162 Da .
Synthesis Analysis
The synthesis of 1-Bromo-2,3-dimethoxy-4-fluorobenzene could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This is followed by the removal of a proton from the intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 1-Bromo-2,3-dimethoxy-4-fluorobenzene consists of a benzene ring substituted with bromo, fluoro, and two methoxy groups . The InChI code for this compound is 1S/C8H8BrFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
1-Bromo-2,3-dimethoxy-4-fluorobenzene has a density of 1.5±0.1 g/cm3, a boiling point of 220.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.8±3.0 kJ/mol and a flash point of 106.6±10.2 °C . The compound has a molar refractivity of 47.3±0.3 cm3 .Scientific Research Applications
-
Synthesis of 4-Hydroxy-2-quinolones
- Field : Pharmaceutical and Biological Research
- Application : 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
- Method : The synthetic approaches for this class of compounds involve various reactions, including bromination, methoxylation, and oxidation .
- Results : The synthetic analogues and heteroannelated derivatives of 4-Hydroxy-2-quinolones have been the subject of many recent publications .
-
Synthesis of Coenzyme Q
- Field : Biochemistry
- Application : The compound “5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone” is a key intermediate for preparing the Coenzyme Qn family . Coenzyme Q is known to act as mobile mediators for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems .
- Method : The synthesis involves a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .
- Results : An 80% overall yield was demonstrated on a multi-gram scale .
-
Suzuki-Miyaura Coupling Reaction
- Field : Organic Chemistry
- Application : The Suzuki-Miyaura coupling reaction is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds .
- Method : “1-Bromo-4-fluoro-2,3-dimethoxybenzene” can be used as a starting material in this reaction .
- Results : The outcome of the reaction would depend on the specific conditions and reagents used .
-
Synthesis of Fluorobenzenes
- Field : Industrial Chemistry
- Application : Fluorobenzenes are used in a variety of applications, including as intermediates in the production of pharmaceuticals and agrochemicals .
- Method : “1-Bromo-2,3-dimethoxy-4-fluorobenzene” could potentially be used as a starting material in the synthesis of various fluorobenzenes .
- Results : The specific outcomes would depend on the reaction conditions and reagents used .
-
Preparation of Aryl Fluorides
- Field : Organic Chemistry
- Application : Aryl fluorides are important in the field of organic synthesis . They are used as building blocks in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
- Method : “1-Bromo-2,3-dimethoxy-4-fluorobenzene” could potentially be used as a starting material in the synthesis of various aryl fluorides .
- Results : The specific outcomes would depend on the reaction conditions and reagents used .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : “1-Bromo-2,3-dimethoxy-4-fluorobenzene” could potentially be used as a raw material in organic synthesis .
- Method : The specific methods of application would depend on the particular synthesis being carried out .
- Results : The specific outcomes would depend on the reaction conditions and reagents used .
Safety And Hazards
The safety information for 1-Bromo-2,3-dimethoxy-4-fluorobenzene indicates that it is a flammable liquid and vapor. It can cause skin irritation and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
1-bromo-4-fluoro-2,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGWYBFHCGAIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-dimethoxy-4-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



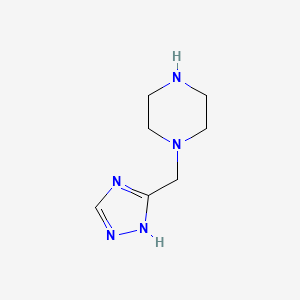
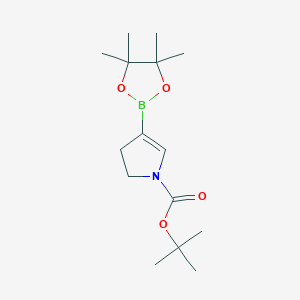
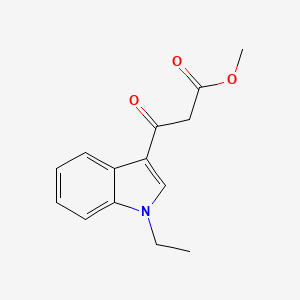
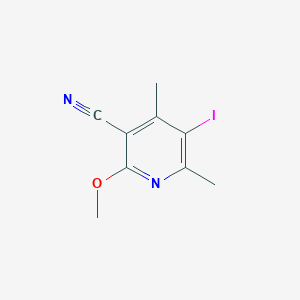
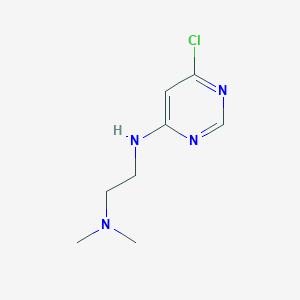
![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)
![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442611.png)
![2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1442612.png)
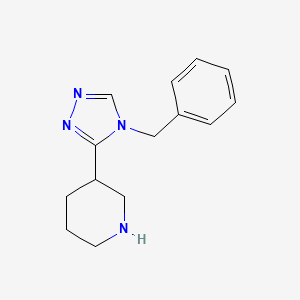
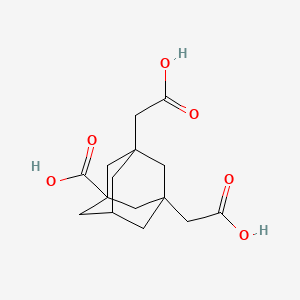
![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride](/img/structure/B1442617.png)
![3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1442618.png)
